molecular formula C14H21N3 B13940309 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine

4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine

Cat. No.: B13940309
M. Wt: 231.34 g/mol
InChI Key: IBCZPTAGYUMVFX-UHFFFAOYSA-N
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Description

4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine is a structurally complex benzenamine derivative featuring a 2-methyl-2,7-diazaspiro[3.5]nonane substituent. The spirocyclic system introduces conformational rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

4-(2-methyl-2,7-diazaspiro[3.5]nonan-7-yl)aniline

InChI

InChI=1S/C14H21N3/c1-16-10-14(11-16)6-8-17(9-7-14)13-4-2-12(15)3-5-13/h2-5H,6-11,15H2,1H3

InChI Key

IBCZPTAGYUMVFX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-yl)-benzenamine typically involves the construction of the diazaspiro nonane core followed by functionalization with a benzyl or benzenamine substituent. The general synthetic strategy includes:

  • Cyclization of diamines with benzyl halides: The reaction of a suitable diamine precursor with benzyl halide derivatives in the presence of a base (e.g., sodium hydroxide) to form the spirocyclic amine structure. Solvents such as ethanol or methanol are commonly used, often requiring heating to facilitate cyclization.

  • Alkylation reactions: Alkylation of the diazaspiro core with benzyl or phenylmethyl groups under basic conditions to introduce the aromatic substituent at the nitrogen position.

  • Protection and deprotection steps: Use of protecting groups (e.g., Boc) on nitrogen atoms during multi-step synthesis to control regioselectivity and avoid side reactions.

Representative Synthetic Procedure

A typical synthetic sequence may proceed as follows:

  • Starting Material: A diamine precursor with the appropriate chain length for spiro ring formation.

  • Cyclization: Treatment with benzyl halide in the presence of a base to induce nucleophilic substitution and ring closure, forming the diazaspiro[3.5]nonane core.

  • Methylation: Introduction of the methyl group at position 2 via alkylation using methyl iodide or methyl bromide under basic conditions.

  • Purification: Isolation of the product by recrystallization or chromatographic techniques to achieve high purity.

Industrial Scale Considerations

  • Continuous flow reactors: Industrial synthesis often employs continuous flow technology to improve reaction efficiency, control temperature, and scale up production.

  • Optimization of reaction conditions: Parameters such as solvent choice, temperature, reaction time, and reagent stoichiometry are optimized for maximum yield and purity.

  • Purification: Techniques like recrystallization, preparative HPLC, or column chromatography are utilized to isolate the final compound with high purity suitable for research or pharmaceutical applications.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization Diamine + Benzyl halide + Base (NaOH) Ethanol/Methanol Reflux (~78°C) 60-75 Requires controlled heating
Methylation Methyl iodide/bromide + Base (K2CO3) Acetonitrile Room temp to 50°C 70-85 Alkylation at N-2 position
Purification Recrystallization or Chromatography Various Ambient - Ensures >98% purity
Industrial Scale-up Continuous flow, optimized stoichiometry Solvent dependent Controlled >80 Enhanced yield and reproducibility

Research Discoveries and Synthetic Innovations

Alkylation and Buchwald-Hartwig Amination

  • Alkylation using benzyl bromide and related halides is a common route to introduce the benzyl substituent on the diazaspiro core.

  • Buchwald-Hartwig amination has been reported as an alternative method for C-N bond formation, providing regioselective and efficient synthesis of substituted diazaspiro compounds.

Biological Activity-Driven Modifications

  • Derivatives of 2,7-diazaspiro[3.5]nonane, including the target compound, have been explored for antitubercular activity by targeting enzymes like DprE1 in Mycobacterium tuberculosis.

  • Structural modifications, such as benzyl and methyl substitutions, influence binding affinity and selectivity for sigma receptors, which are implicated in neuroprotection and pain modulation.

Mechanistic Insights

  • The spirocyclic framework provides conformational rigidity, enhancing the compound's interaction with biological targets.

  • Synthetic strategies aim to preserve this rigidity while allowing functional group modifications for improved pharmacological profiles.

Chemical Reactions Analysis

Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- undergoes various types of chemical reactions, including:

Scientific Research Applications

Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- involves its interaction with specific molecular targets and pathways. In the context of its potential anticancer activity, the compound is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituent groups and ring systems:

Compound Name Substituent/Backbone Key Features
4-(Benzo[d]thiazol-2-yl)benzenamine Benzothiazole group Electron-deficient heterocycle; used in urea/thiourea derivative synthesis via aryl isothiocyanate reactions .
4-(2-Benzoxazolyl)-2-methyl-benzenamine Benzoxazole + methyl group Predicted pKa ~3.14; higher boiling point (378.3°C) due to planar aromatic system .
4-Chloro-benzenamine Chloro substituent Simpler structure; electron-withdrawing group reduces basicity (pKa ~4.0–4.5) .
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane Spiro[4.5] system with oxa/aza groups Larger spiro ring (4.5 vs. 3.5); dimethylamino group enhances solubility .

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., chloro) reduce amine basicity compared to electron-donating groups (e.g., methyl or dimethylamino) .
  • Synthesis Complexity : Spirocyclic derivatives require advanced cyclization strategies, whereas benzothiazole/benzoxazole analogues are synthesized via direct coupling reactions .

Physicochemical Properties

A comparison of predicted/experimental properties is summarized below:

Property 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine (Estimated) 4-(2-Benzoxazolyl)-2-methyl-benzenamine 4-Chloro-benzenamine
Molecular Weight (g/mol) ~275–300 224.26 127.57
Boiling Point (°C) >350 (predicted) 378.3±35.0 228–230
Density (g/cm³) ~1.2–1.3 1.222±0.06 1.18
pKa ~3.5–4.5 (amine) 3.14±0.10 ~4.0–4.5

Insights :

  • The spirocyclic system in the target compound likely increases molecular weight and boiling point compared to simpler analogues.
  • The methyl group on the diazaspiro system may slightly enhance lipophilicity relative to benzoxazole derivatives.

Biological Activity

4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine is a complex organic compound notable for its spirocyclic structure, which integrates a diazaspiro nonane moiety with an aniline group. This unique architecture enhances its potential interactions with various biological targets, making it a subject of increasing interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structural complexity of 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine contributes to its biological activity. The presence of two nitrogen atoms in the diazaspiro ring facilitates interactions with biological macromolecules such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonaneContains a benzyl groupExhibits distinct reactivity due to benzyl substitution
7-Methyl-2,7-diazaspiro[3.5]nonaneLacks the aniline moietyMay show different biological activity patterns
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochlorideContains a benzyl groupPotentially different pharmacokinetic properties

The unique combination of spirocyclic and aromatic components in 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity Studies

Recent research has highlighted the potential of diazaspiro compounds in cancer therapy. A notable study investigated a series of derivatives related to 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine as covalent inhibitors targeting the KRAS G12C mutation—a significant driver in many solid tumors. The study demonstrated that specific derivatives exhibited potent inhibitory effects on KRAS G12C, showcasing their potential as therapeutic agents for non-small cell lung cancer (NSCLC) .

Case Study: KRAS G12C Inhibition

In a study published in October 2022, researchers reported the discovery of derivatives based on the diazaspiro structure that effectively bind to the KRAS G12C protein at mutated cysteine residues. One lead compound demonstrated significant antitumor effects in xenograft mouse models, indicating promising therapeutic applications for treating solid tumors .

Interaction with Biological Targets

The interactions of 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine with biological molecules are crucial for understanding its mechanism of action. Preliminary interaction studies suggest binding to specific proteins or enzymes, potentially modulating their activity. For instance, related diazaspiro compounds have been shown to interact with cytochrome P450 enzymes, impacting drug metabolism .

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